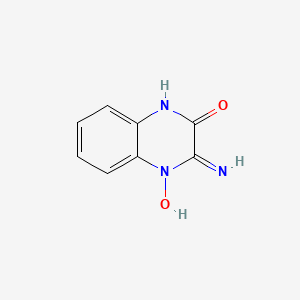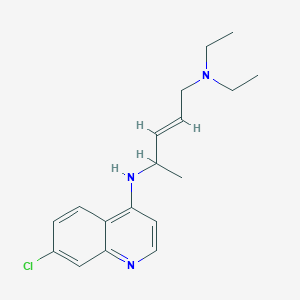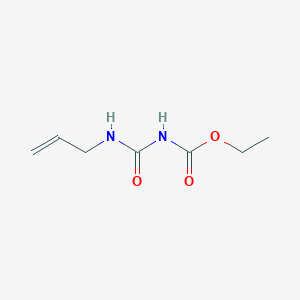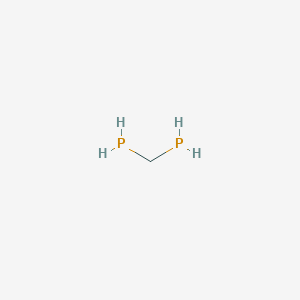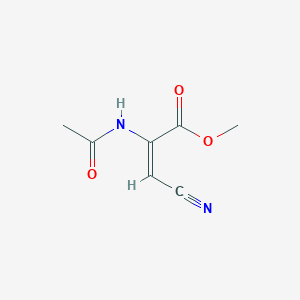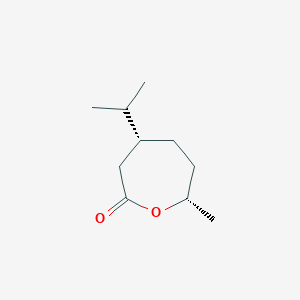
3'-Adenylic acid,2'-deoxy-,disodium salt(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Adenylic acid, 2’-deoxy-, disodium salt (9ci): 2’-deoxyadenosine 3’-monophosphate disodium salt , is a nucleotide analog. This compound is a derivative of adenosine monophosphate, where the hydroxyl group on the 2’ carbon of the ribose sugar is replaced by a hydrogen atom, making it a deoxy form. It is commonly used in biochemical and molecular biology research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 3’-Adenylic acid, 2’-deoxy-, disodium salt typically involves the phosphorylation of 2’-deoxyadenosine. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: : Industrial production of this compound may involve large-scale chemical synthesis using automated synthesizers. The process includes the purification of the product through techniques like crystallization or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: : 3’-Adenylic acid, 2’-deoxy-, disodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phosphate group or the adenine base.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group or the adenine base.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed: : The major products formed from these reactions include various phosphorylated derivatives, modified adenine bases, and substituted nucleotide analogs .
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, 3’-Adenylic acid, 2’-deoxy-, disodium salt is used as a building block for the synthesis of oligonucleotides and other nucleotide analogs. It is also used in studies involving nucleotide interactions and enzyme kinetics .
Biology: : In biological research, this compound is used to study DNA replication and repair mechanisms. It serves as a substrate for DNA polymerases and other enzymes involved in nucleotide metabolism .
Medicine: : In medicine, 3’-Adenylic acid, 2’-deoxy-, disodium salt is used in the development of antiviral and anticancer therapies. It is incorporated into nucleic acid-based drugs and used in gene therapy research .
Industry: : Industrial applications include its use in the production of diagnostic reagents and as a standard in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Mecanismo De Acción
The mechanism of action of 3’-Adenylic acid, 2’-deoxy-, disodium salt involves its incorporation into DNA or RNA strands during replication or transcriptionThe molecular targets include DNA polymerases and reverse transcriptases, and the pathways involved are those related to nucleotide metabolism and DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds: : Similar compounds include other nucleotide analogs such as 2’-deoxycytidine 3’-monophosphate, 2’-deoxyguanosine 3’-monophosphate, and 2’-deoxythymidine 3’-monophosphate .
Uniqueness: : The uniqueness of 3’-Adenylic acid, 2’-deoxy-, disodium salt lies in its specific structure, which allows it to be selectively incorporated into DNA or RNA strands. This selective incorporation makes it a valuable tool in research and therapeutic applications .
Propiedades
Fórmula molecular |
C10H13N5NaO6P |
|---|---|
Peso molecular |
353.20 g/mol |
Nombre IUPAC |
sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O6P.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);/q;+1/p-1/t5-,6+,7+;/m0./s1 |
Clave InChI |
VJEDEFHDWLJNMU-VWZUFWLJSA-M |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)[O-].[Na+] |
SMILES canónico |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


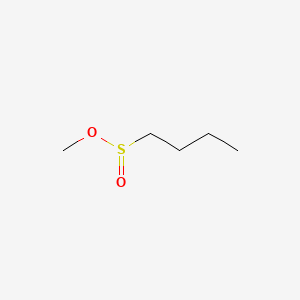
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)

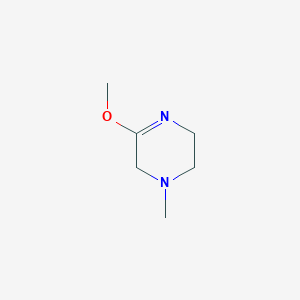
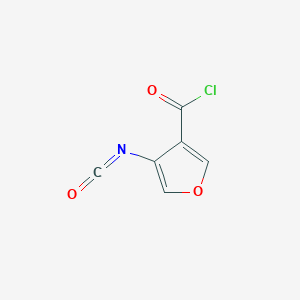
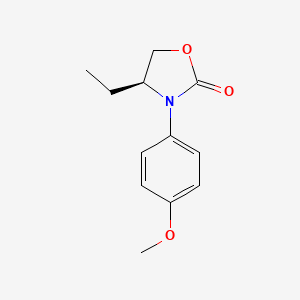
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)

